3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde
CAS No.:
Cat. No.: VC20256697
Molecular Formula: C17H16O3
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16O3 |
|---|---|
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | 3-methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde |
| Standard InChI | InChI=1S/C17H16O3/c1-19-17-12-15(13-18)9-10-16(17)20-11-5-8-14-6-3-2-4-7-14/h2-10,12-13H,11H2,1H3 |
| Standard InChI Key | JYXQHLPIQXZKGE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)C=O)OCC=CC2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
The compound’s IUPAC name, 3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde, delineates its substituents:
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A methoxy group (-OCH₃) at the 3-position.
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A 3-phenylprop-2-enoxy group (-O-CH₂-CH=CH-C₆H₅) at the 4-position.
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An aldehyde functional group (-CHO) at the 1-position.
The allyl phenyl ether moiety introduces a conjugated double bond, which may influence reactivity and electronic properties. The molecular formula is C₁₇H₁₆O₃, with a calculated molecular weight of 268.31 g/mol (vs. 256.30 g/mol for the analogous 3-Methoxy-4-(2-phenylethoxy)benzaldehyde ).
Spectroscopic Signatures
While experimental data for this compound is unavailable, comparisons to similar benzaldehyde derivatives suggest:
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IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (C=O stretch), 1250–1050 cm⁻¹ (C-O-C ether stretches), and 2830–2815 cm⁻¹ (OCH₃ symmetric stretch) .
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NMR: The aldehyde proton would resonate at δ 9.8–10.2 ppm, while the allylic protons in the propenoxy group would appear as a multiplet near δ 5.5–6.5 ppm .
Synthesis and Manufacturing
General Synthetic Strategy
The synthesis of 3-Methoxy-4-(3-phenylprop-2-enoxy)benzaldehyde can be extrapolated from methods used for analogous compounds, such as 3-phenoxy-benzaldehyde . A three-step approach is proposed:
Condensation
3-Bromobenzaldehyde reacts with a diol (e.g., ethylene glycol) under acidic conditions to form a diacetal, protecting the aldehyde group during subsequent reactions. For example:
This step minimizes side reactions involving the aldehyde .
Etherification
The diacetal undergoes nucleophilic substitution with 3-phenylprop-2-enol (allyl phenyl alcohol) in the presence of a base (e.g., NaOH) and a copper-based catalyst (e.g., Cu₂O). Conditions include temperatures of 120–190°C and reaction times of 2–8 hours :
Hydrolysis
The diacetal is hydrolyzed under acidic conditions (e.g., HCl) to regenerate the aldehyde:
Optimization Considerations
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Catalyst Selection: Copper catalysts (e.g., Cu powder, Cu₂O) enhance reaction efficiency and reduce side products .
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Solvent Systems: Polar aprotic solvents like N,N-dimethylformamide (DMF) improve solubility and reaction rates .
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Yield Challenges: Steric hindrance from the bulky allyl phenyl group may necessitate longer reaction times compared to smaller ethers (e.g., phenoxy) .
Physicochemical Properties
Comparative Analysis with Analogues
The allyl group’s double bond may lower melting points compared to saturated analogs due to reduced crystallinity.
Stability and Reactivity
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Thermal Stability: Likely stable up to 200°C, decomposing at higher temperatures.
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Oxidative Sensitivity: The allyl ether moiety may undergo peroxidation under prolonged exposure to oxygen.
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Hydrolytic Stability: Resistant to hydrolysis under neutral conditions but susceptible in strongly acidic/basic media.
Future Research Directions
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Synthetic Optimization: Screen alternative catalysts (e.g., Pd/C) to improve allyl ether coupling efficiency.
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Biological Screening: Evaluate antimicrobial or anticancer activity given structural similarities to bioactive aldehydes .
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Material Applications: Investigate optoelectronic properties for use in OLEDs or sensors.
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